2-(3-Chloropropyl)-1-ethyl-1H-imidazole

CAS No.:

Cat. No.: VC17633901

Molecular Formula: C8H13ClN2

Molecular Weight: 172.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13ClN2 |

|---|---|

| Molecular Weight | 172.65 g/mol |

| IUPAC Name | 2-(3-chloropropyl)-1-ethylimidazole |

| Standard InChI | InChI=1S/C8H13ClN2/c1-2-11-7-6-10-8(11)4-3-5-9/h6-7H,2-5H2,1H3 |

| Standard InChI Key | BJZDRVHTGGWBPD-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=CN=C1CCCCl |

Introduction

Chemical Identity and Nomenclature

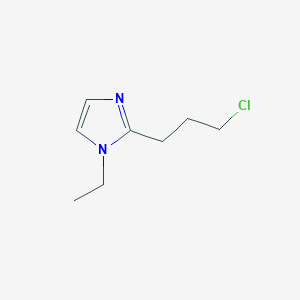

2-(3-Chloropropyl)-1-ethyl-1H-imidazole (IUPAC name: 2-(3-chloropropyl)-1-ethylimidazole) is an organic compound belonging to the imidazole class, characterized by a five-membered aromatic ring with two non-adjacent nitrogen atoms. Its molecular formula is C₈H₁₃ClN₂, with a molecular weight of 172.65 g/mol . The compound’s structure features a chloropropyl side chain at the 2-position and an ethyl group at the 1-position of the imidazole ring.

Structural Characteristics

The compound’s SMILES notation (CCN1C=CN=C1CCCCl) and InChIKey (BJZDRVHTGGWBPD-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features . The chloropropyl moiety introduces a polarizable carbon-chlorine bond, while the ethyl group enhances lipophilicity, as evidenced by its computed partition coefficient (XLogP3-AA: 1.6) .

Table 1: Key Identifiers and Computed Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₃ClN₂ | |

| Molecular Weight | 172.65 g/mol | |

| XLogP3-AA | 1.6 | |

| Hydrogen Bond Acceptors | 1 | |

| Rotatable Bonds | 4 |

Physicochemical Properties

The compound’s physicochemical profile is critical for its handling and application in research. Its rotatable bond count of 4 suggests conformational flexibility, which may influence its reactivity in synthesis . The monoisotopic mass (172.0767 Da) and exact mass (172.0767 Da) confirm its elemental composition .

Stability and Reactivity

Structural and Conformational Analysis

The 3D conformational model of 2-(3-chloropropyl)-1-ethyl-1H-imidazole reveals a planar imidazole ring with the chloropropyl and ethyl groups adopting staggered configurations to minimize steric hindrance . Computational studies predict moderate polarity, aligning with its PSA (polar surface area) of 17.8 Ų .

Future Research Directions

-

Synthetic Optimization: Developing greener catalysts or solvent-free methods to improve yield.

-

Biological Screening: Evaluating antimicrobial or anticancer activity given the prevalence of imidazoles in medicinal chemistry.

-

Thermal Stability Studies: Assessing decomposition pathways for safe storage and transport.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume